molecular formula C11H16N2 B094656 N,N-Dimethyl-N'-phenethylformamidine CAS No. 15795-36-5

N,N-Dimethyl-N'-phenethylformamidine

Cat. No.: B094656
CAS No.: 15795-36-5
M. Wt: 176.26 g/mol
InChI Key: KPDUVWBTRFPCGC-UHFFFAOYSA-N
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Description

Formamidine, N,N-dimethyl-N’-phenethyl-, is a chemical compound belonging to the class of formamidines. Formamidines are known for their wide range of biological and pharmacological properties, including their use as pesticides and antimalarial agents

Chemical Reactions Analysis

Formamidine, N,N-dimethyl-N’-phenethyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, ethyl orthoformate, and various acid catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formic acid can lead to the formation of N-formyl compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of formamidine, N,N-dimethyl-N’-phenethyl-, involves its interaction with specific molecular targets and pathways. For instance, formamidines can coordinate to metal centers to form chelating, bridging, and chelating/bridging bonding modes . This coordination chemistry is crucial for their biological and pharmacological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Formamidine, N,N-dimethyl-N’-phenethyl-, can be compared with other similar compounds such as N,N-dimethylformamide and N,N-dimethylacetamide . These compounds share similar structural features and reactivity patterns. formamidine, N,N-dimethyl-N’-phenethyl-, is unique due to its specific aromatic substitution, which imparts distinct properties and applications. Other similar compounds include N,N-dimethyl-N’-(5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazol-2-yl)formamidine .

Properties

CAS No.

15795-36-5

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N-dimethyl-N'-(2-phenylethyl)methanimidamide

InChI

InChI=1S/C11H16N2/c1-13(2)10-12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

KPDUVWBTRFPCGC-UHFFFAOYSA-N

SMILES

CN(C)C=NCCC1=CC=CC=C1

Canonical SMILES

CN(C)C=NCCC1=CC=CC=C1

Origin of Product

United States

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